molecular formula C10H12O5 B15311872 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid

2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid

Cat. No.: B15311872
M. Wt: 212.20 g/mol
InChI Key: JFAIARJXSUNWQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)

InChI Key

JFAIARJXSUNWQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CC(C(=O)O)O

Origin of Product

United States

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